molecular formula C15H22O3 B14730370 2,2-Dimethylpentyl 4-methoxybenzoate CAS No. 5458-37-7

2,2-Dimethylpentyl 4-methoxybenzoate

Cat. No.: B14730370
CAS No.: 5458-37-7
M. Wt: 250.33 g/mol
InChI Key: CYIDXGLHQKFJSD-UHFFFAOYSA-N
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Description

2,2-Dimethylpentyl 4-methoxybenzoate is an organic compound that belongs to the class of esters It is derived from 4-methoxybenzoic acid and 2,2-dimethylpentanol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylpentyl 4-methoxybenzoate typically involves the esterification of 4-methoxybenzoic acid with 2,2-dimethylpentanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylpentyl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-methoxybenzoic acid and 2,2-dimethylpentanol.

    Reduction: 4-methoxybenzyl alcohol and 2,2-dimethylpentanol.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

2,2-Dimethylpentyl 4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.

    Industry: The ester is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethylpentyl 4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester can undergo hydrolysis to release 4-methoxybenzoic acid and 2,2-dimethylpentanol, which may then participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,2-Dimethylpentyl 4-methoxybenzoate can be compared with other similar compounds, such as:

    Methyl 4-methoxybenzoate: This compound has a similar structure but with a methyl group instead of a 2,2-dimethylpentyl group. It is commonly used as a flavoring agent and in organic synthesis.

    Ethyl 4-methoxybenzoate: Similar to methyl 4-methoxybenzoate, but with an ethyl group. It is used in the production of fragrances and as an intermediate in chemical synthesis.

    4-methoxybenzoic acid: The parent acid of the ester, used in various chemical reactions and as a precursor for other compounds.

Properties

CAS No.

5458-37-7

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

2,2-dimethylpentyl 4-methoxybenzoate

InChI

InChI=1S/C15H22O3/c1-5-10-15(2,3)11-18-14(16)12-6-8-13(17-4)9-7-12/h6-9H,5,10-11H2,1-4H3

InChI Key

CYIDXGLHQKFJSD-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)(C)COC(=O)C1=CC=C(C=C1)OC

Origin of Product

United States

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